

An In-depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dibromo-1,4-difluorobenzene

Cat. No.: B1422588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, offers distinct reactivity profiles that are highly valuable in the fields of medicinal chemistry, materials science, and agrochemicals. The presence of both bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions and nucleophilic aromatic substitution, making it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of **2,3-Dibromo-1,4-difluorobenzene**, including its chemical identity, synthesis, reactivity, applications, and safety considerations.

Part 1: Core Chemical Identity

IUPAC Name and SMILES Notation

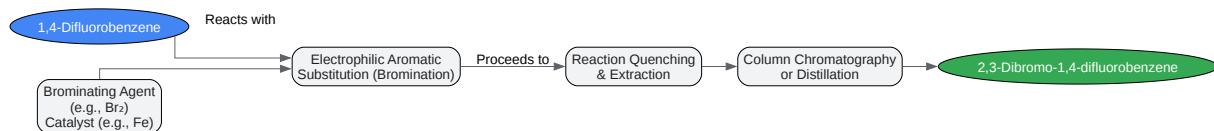
The formal nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is **2,3-dibromo-1,4-difluorobenzene**^[1]. This name systematically describes the arrangement of the substituents on the benzene ring.

The Simplified Molecular-Input Line-Entry System (SMILES) string for **2,3-Dibromo-1,4-difluorobenzene** is C1=CC(=C(C(=C1F)Br)Br)F^[1]. This notation provides a linear

representation of the molecule's two-dimensional structure, which is readily interpretable by chemical software.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dibromo-1,4-difluorobenzene** is presented in the table below. These properties are crucial for designing reaction conditions and purification protocols.


Property	Value	Source
Molecular Formula	C ₆ H ₂ Br ₂ F ₂	PubChem[1]
Molecular Weight	271.88 g/mol	PubChem[1]
CAS Number	179737-33-8	PubChem[1], Apollo Scientific[2]
Appearance	Not specified (likely a solid or liquid)	
Purity	Typically ≥95%	Apollo Scientific[2]

Part 2: Synthesis and Reactivity

Synthetic Strategies

The synthesis of substituted difluorobenzenes can be challenging due to the directing effects of the fluorine atoms. One common approach to synthesizing related dibromo-difluorobenzene isomers involves the bromination of a difluorobenzene precursor. For instance, the synthesis of 1,4-dibromo-2,3-difluorobenzene can be achieved by reacting 2,3-difluoro-1,4-bis(trimethylsilyl)benzene with bromine[3][4]. While a specific, detailed synthesis for **2,3-Dibromo-1,4-difluorobenzene** is not readily available in the searched literature, a general approach would likely involve the direct bromination of 1,4-difluorobenzene. The reaction conditions, such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and catalyst (e.g., iron filings, Lewis acids), would need to be carefully optimized to achieve the desired regioselectivity.

A general synthetic workflow for the bromination of a difluorobenzene is depicted below:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2,3-Dibromo-1,4-difluorobenzene**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **2,3-Dibromo-1,4-difluorobenzene** is dictated by the interplay of its substituents. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the bromine atoms serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the 2- and 3-positions.

Furthermore, the fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when activated by strong electron-withdrawing groups. This dual reactivity makes **2,3-Dibromo-1,4-difluorobenzene** a valuable synthon for introducing complex functionalities onto an aromatic core.

Part 3: Applications in Research and Development Pharmaceutical and Agrochemical Synthesis

Halogenated aromatic compounds are privileged scaffolds in drug discovery and agrochemical research. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets^[5]. The bromine atoms in **2,3-Dibromo-1,4-difluorobenzene** provide convenient handles for diversification, enabling the rapid synthesis of libraries of compounds for biological screening. For example, related dibromodifluorobenzene isomers are used in the preparation of non-nucleoside reverse transcriptase inhibitors and other biologically active molecules^[3].

Materials Science

The unique electronic properties imparted by the fluorine atoms make fluorinated aromatic compounds attractive for applications in materials science. They can be incorporated into conjugated polymers for organic photovoltaics and other electronic devices[3]. The dibromo functionality of **2,3-Dibromo-1,4-difluorobenzene** allows for its polymerization through cross-coupling reactions, leading to materials with tailored optical and electronic properties.

Part 4: Experimental Protocols

Representative Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for a Suzuki cross-coupling reaction using **2,3-Dibromo-1,4-difluorobenzene** as a substrate.

Materials:

- **2,3-Dibromo-1,4-difluorobenzene**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF)
- Anhydrous reaction vessel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To an oven-dried reaction flask, add **2,3-Dibromo-1,4-difluorobenzene** (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the palladium catalyst (0.01-0.05 eq.) to the flask.

- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

Part 5: Safety and Handling

2,3-Dibromo-1,4-difluorobenzene is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][6].

Hazard Statements:

- H315: Causes skin irritation[2][6].
- H319: Causes serious eye irritation[2][6].
- H335: May cause respiratory irritation[2][6].

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][2].

- P264: Wash skin thoroughly after handling[7].
- P271: Use only outdoors or in a well-ventilated area[1][2].
- P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2].
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water[7].
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][8]. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam[8]. Store in a tightly closed container in a dry and well-ventilated place[7][9].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dibromo-1,4-difluorobenzene | C6H2Br2F2 | CID 50998400 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 179737-33-8 Cas No. | 2,3-Dibromo-1,4-difluorobenzene | Apollo
[store.apolloscientific.co.uk]
- 3. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 4. 1,4-DIBROMO-2,3-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. chemical-label.com [chemical-label.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1422588#iupac-name-and-smiles-for-2-3-dibromo-1-4-difluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com